(R)-(+)-1-Benzyl-3-pyrrolidinol
Overview
Description
®-(+)-1-Benzyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Benzyl-3-pyrrolidinol typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the pyrrolidine ring. One common method is the reduction of 1-benzyl-3-pyrrolidinone using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-1-Benzyl-3-pyrrolidinol may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Benzyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to remove the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 1-Benzyl-3-pyrrolidinone
Reduction: 1-Benzylpyrrolidine
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
®-(+)-1-Benzyl-3-pyrrolidinol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ®-(+)-1-Benzyl-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinone: The ketone analog of ®-(+)-1-Benzyl-3-pyrrolidinol.
1-Benzylpyrrolidine: The fully reduced analog without the hydroxyl group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
®-(+)-1-Benzyl-3-pyrrolidinol is unique due to its chiral center and the presence of both a benzyl group and a hydroxyl group
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-90-4 | |
Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(+)-1-Benzyl-3-pyrrolidinol's stereochemistry in the context of YM-09730's calcium antagonist activity?
A: this compound is a crucial chiral building block in synthesizing the four stereoisomers of YM-09730 []. The research demonstrates that the stereochemistry at both the 1,4-dihydropyridine (DHP) ring and the pyrrolidine ring significantly influences the compound's potency as a calcium antagonist. Specifically, the (S,S)-isomer (3a), containing the (S)-configuration at both the DHP C4 and pyrrolidine C3, exhibits the highest potency and longest duration of action []. This highlights the importance of stereochemical configuration in achieving optimal biological activity. The (R,S)-isomer, formed by reacting (-)-5-(methoxycarbonyl)-2, 6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with this compound, was found to be the least potent of the four isomers []. This emphasizes the impact of chirality on the interaction of these compounds with their biological targets.
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